molecular formula C22H11N3O7 B6107754 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone

5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone

Cat. No. B6107754
M. Wt: 429.3 g/mol
InChI Key: PHTASBAKQWISHR-UHFFFAOYSA-N
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Description

5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, also known as NPB, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. NPB is a tetracyclic quinone that contains a nitrophenyl group and two isoindole rings. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to inhibit the activity of several enzymes, including NADH oxidase and xanthine oxidase, which are involved in ROS generation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the generation of ROS. In addition, this compound has been shown to have antioxidant properties and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, this compound has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in materials science. In addition, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been synthesized using several methods, including the reaction between 3-nitrophthalic anhydride and 2,2'-biindoline in the presence of a catalyst, and the oxidation of 5-amino-2,2'-biisoindole with hydrogen peroxide in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with minimal impurities.

Scientific Research Applications

5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a redox-active probe to study the electron transfer reactions in proteins and enzymes. In pharmacology, this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as organic semiconductors.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11N3O7/c26-19-15-6-1-2-7-16(15)20(27)23(19)24-21(28)17-9-8-14(11-18(17)22(24)29)32-13-5-3-4-12(10-13)25(30)31/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTASBAKQWISHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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